molecular formula C28H38N8O7 B12946046 Benzyl ((R)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Benzyl ((R)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B12946046
M. Wt: 598.7 g/mol
InChI Key: UKCAHICPTXIUSF-XZOQPEGZSA-N
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Description

Benzyl (®-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure with multiple functional groups, including guanidino, nitrophenyl, and carbamate moieties, which contribute to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (®-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves multiple steps, each requiring specific reagents and conditions. The general approach includes the following steps:

    Formation of the guanidino group: This step typically involves the reaction of an amine with a guanidine derivative under basic conditions.

    Introduction of the nitrophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where an appropriate nucleophile attacks a nitrophenyl halide.

    Formation of the carbamate group: This step involves the reaction of an amine with a chloroformate or carbamoyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl (®-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl (®-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzyl (®-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate: This compound is unique due to its specific combination of functional groups.

    Other guanidino compounds: These compounds share the guanidino group but may lack the nitrophenyl or carbamate groups.

    Other nitrophenyl compounds: These compounds contain the nitrophenyl group but may not have the guanidino or carbamate groups.

Uniqueness

The uniqueness of Benzyl (®-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate lies in its combination of functional groups, which confer a distinct set of chemical and biological properties .

Properties

Molecular Formula

C28H38N8O7

Molecular Weight

598.7 g/mol

IUPAC Name

benzyl N-[(2R)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C28H38N8O7/c1-18(2)15-23(35-28(40)43-17-19-7-4-3-5-8-19)25(38)32-16-24(37)34-22(9-6-14-31-27(29)30)26(39)33-20-10-12-21(13-11-20)36(41)42/h3-5,7-8,10-13,18,22-23H,6,9,14-17H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H,35,40)(H4,29,30,31)/t22-,23+/m0/s1

InChI Key

UKCAHICPTXIUSF-XZOQPEGZSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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